molecular formula C17H20N2O4S B2620740 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034242-09-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No. B2620740
CAS RN: 2034242-09-4
M. Wt: 348.42
InChI Key: RUTLIWOJZHLCCE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, also known as BDDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and pharmacology. BDDU is a urea derivative that contains a benzo[d][1,3]dioxole ring and a thiophene moiety, which are known to exhibit various biological activities.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study on flexible ureas synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed that a flexible spacer between pharmacophoric units is compatible with high inhibitory activities, hinting at potential applications in neurodegenerative disease treatment (Vidaluc et al., 1995).

Chemical Synthesis Techniques

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was utilized for synthesizing ureas from carboxylic acids. This method offers a racemization-free, environmentally friendly, and cost-effective approach for urea synthesis, indicating its utility in various synthetic applications (Thalluri et al., 2014).

Antioxidant and Antiproliferative Properties

A study on the preparation, characterization, and antioxidant determination of a coumarin-substituted heterocyclic compound showcased high antioxidant activities. This indicates the potential use of similar urea derivatives in developing antioxidant agents (Abd-Almonuim et al., 2020).

Complex-Forming Capabilities

N-Hydroxyamide-containing heterocycles, including urea derivatives, were studied for their iron(III) complex-forming tendencies. These compounds form complexes with iron(III) in acidic conditions, suggesting applications in metal ion sensing or removal (Ohkanda et al., 1993).

Anticancer Activity

Synthesis of specific urea derivatives has shown strong anticancer activity in several assays and cell lines, with one compound under consideration for clinical trials for kidney cancer treatment. This highlights the therapeutic potential of urea derivatives in oncology (Nammalwar et al., 2010).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-8-6-12(16-2-1-9-24-16)5-7-18-17(21)19-13-3-4-14-15(10-13)23-11-22-14/h1-4,9-10,12,20H,5-8,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLIWOJZHLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

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